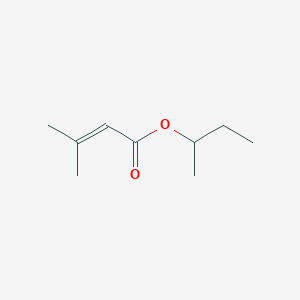

Butan-2-yl 3-methylbut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butan-2-yl 3-methylbut-2-enoate, also known as geranyl isobutyrate, is a chemical compound commonly used in the fragrance and flavor industry. It is a clear, colorless liquid with a fruity, floral scent and is often found in perfumes, soaps, and other cosmetic products. In recent years, scientific research has focused on the potential applications of geranyl isobutyrate in various fields, including medicine and agriculture.

Mécanisme D'action

The mechanism of action of Butan-2-yl 3-methylbut-2-enoate isobutyrate is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In insects, it acts as a repellent by disrupting their olfactory receptors and interfering with their ability to detect host plants.

Effets Biochimiques Et Physiologiques

Geranyl isobutyrate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have anti-inflammatory effects in animal models of inflammation, reducing the production of pro-inflammatory cytokines and markers of oxidative stress. In insects, it has been found to have repellent effects against a variety of pests, including mosquitoes, flies, and aphids.

Avantages Et Limitations Des Expériences En Laboratoire

Geranyl isobutyrate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It also has a well-defined chemical structure and is stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to its use. It has a relatively short half-life in vivo, meaning that it may not be effective for long-term treatments. In addition, its effects may be dependent on the concentration used, and higher concentrations may be toxic to cells or organisms.

Orientations Futures

There are many potential future directions for research on Butan-2-yl 3-methylbut-2-enoate isobutyrate. In medicine, it could be further studied for its antimicrobial and anti-inflammatory properties, with the goal of developing new drugs and therapies. In agriculture, it could be explored as a natural alternative to synthetic pesticides, with the potential to reduce environmental damage and improve food safety. In addition, it could be studied for its potential use in the food industry as a natural flavoring agent, with the goal of reducing the use of artificial additives. Further research is needed to fully understand the mechanism of action of Butan-2-yl 3-methylbut-2-enoate isobutyrate and to explore its potential applications in various fields.

Méthodes De Synthèse

Geranyl isobutyrate can be synthesized through a simple esterification reaction between geraniol and isobutyric acid. Geraniol is a natural organic compound found in many essential oils, including rose, lavender, and citronella, while isobutyric acid is a carboxylic acid commonly used in the production of pharmaceuticals and fragrances. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and requires careful temperature control and purification to ensure high yields and purity.

Applications De Recherche Scientifique

Geranyl isobutyrate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies. In agriculture, it has been found to have insecticidal and repellent effects, making it a potential alternative to synthetic pesticides. In addition, it has been studied for its potential use in the food industry as a natural flavoring agent.

Propriétés

Numéro CAS |

109892-46-8 |

|---|---|

Nom du produit |

Butan-2-yl 3-methylbut-2-enoate |

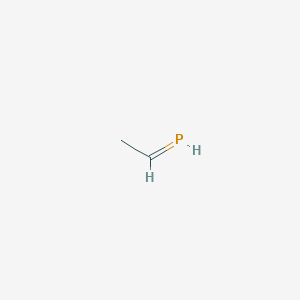

Formule moléculaire |

C9H16O2 |

Poids moléculaire |

156.22 g/mol |

Nom IUPAC |

butan-2-yl 3-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-8(4)11-9(10)6-7(2)3/h6,8H,5H2,1-4H3 |

Clé InChI |

XIUGHTPAQPTLFH-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)C=C(C)C |

SMILES canonique |

CCC(C)OC(=O)C=C(C)C |

Synonymes |

SEC-BUTYL 3-METHYLBUT-2-ENOATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)